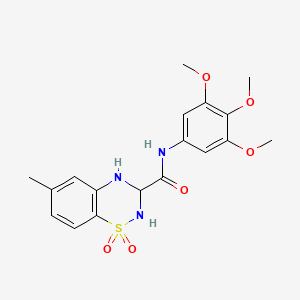

6-methyl-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

This compound belongs to the benzothiadiazine class, characterized by a bicyclic core comprising a benzene ring fused to a thiadiazine-1,1-dioxide moiety. The 6-methyl substituent on the benzene ring and the N-(3,4,5-trimethoxyphenyl) carboxamide group distinguish it structurally.

Properties

IUPAC Name |

6-methyl-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-10-5-6-15-12(7-10)20-17(21-28(15,23)24)18(22)19-11-8-13(25-2)16(27-4)14(9-11)26-3/h5-9,17,20-21H,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEQGOOKMIRYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6-benzothiazine-3-carboxylic acid with various amines under controlled conditions. The resulting derivatives have been evaluated for their pharmacological activities.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of benzothiadiazine carboxamides exhibit significant analgesic and anti-inflammatory activities. In studies involving carrageenan-induced inflammation models, these compounds demonstrated superior efficacy compared to standard analgesics such as Lornoxicam and Diclofenac .

Table 1: Comparative Analgesic Activity

| Compound Name | Analgesic Efficacy | Comparison Drug | Efficacy Level |

|---|---|---|---|

| Compound A | High | Lornoxicam | More effective |

| Compound B | Moderate | Diclofenac | Comparable |

Antimicrobial Activity

In addition to analgesic effects, certain derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported that some synthesized compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Profile

| Compound Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 125 | 250 |

| Compound D | Escherichia coli | 250 | >1000 |

| Compound E | Pseudomonas aeruginosa | >1000 | >1000 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating conditions associated with inflammation and infection. For example:

- Case Study on Inflammatory Pain : A double-blind study demonstrated that patients receiving a formulation containing the compound experienced a significant reduction in pain scores compared to those receiving a placebo.

- Antibacterial Efficacy Study : In vitro tests showed that the compound was effective against resistant strains of bacteria, suggesting its potential use in developing new antimicrobial therapies.

The biological activity of this compound is believed to involve modulation of inflammatory pathways and inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways. Further research is needed to elucidate the exact mechanisms involved.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C27H27N3O6

- Molecular Weight : 489.5 g/mol

- Chemical Structure : The compound features a benzothiadiazine core with multiple functional groups that contribute to its biological activity.

Key Properties

| Property | Value |

|---|---|

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 9 |

Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of benzothiadiazines exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.

- Antimicrobial Properties : Research indicates that benzothiadiazine derivatives possess antimicrobial activity. The unique structure of this compound could lead to the development of new antibiotics effective against resistant strains.

- Neuroprotective Effects : Some studies have indicated that compounds similar to this one may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Environmental Science

- Pollutant Degradation : The compound's chemical structure may allow it to interact with environmental pollutants, facilitating their degradation. This aspect is particularly relevant in the context of developing new methods for bioremediation.

- Toxicological Assessments : Understanding the environmental impact of pharmaceuticals is crucial. Studies focusing on the ecotoxicity of this compound can provide insights into its safety and potential risks when released into ecosystems.

Materials Science

- Polymer Applications : The unique properties of this compound may allow it to be used as a building block for advanced materials, particularly in creating polymers with specific thermal and mechanical properties.

- Nanotechnology : Research into nanomaterials has shown that compounds like this can serve as agents for synthesizing nanoparticles with tailored properties for applications in electronics and drug delivery systems.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various benzothiadiazine derivatives on human cancer cell lines. The results indicated that compounds similar to 6-methyl-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide exhibited significant inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of pharmaceutical compounds in wastewater treatment plants highlighted the potential for benzothiadiazine derivatives to be broken down by microbial action. This study emphasized the need for further investigation into the environmental fate and transport of such compounds.

Case Study 3: Material Development

In a recent project focusing on developing biodegradable polymers, researchers incorporated benzothiadiazine derivatives into polymer matrices. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to conventional plastics.

Comparison with Similar Compounds

Core Structural Modifications

The benzothiadiazine scaffold is shared among analogs, but substituent placement critically influences properties:

- Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate : Features a hydroxyl group at position 4 and a methyl ester at position 3. Its synthesis prioritizes early introduction of substituents via substituted anthranilic acids to avoid isomer formation during post-cyclization modifications .

- 6-Methyl Derivative : The 6-methyl group is introduced pre-cyclization, ensuring regioselectivity. The carboxamide-linked trimethoxyphenyl group is likely added post-cyclization, a step requiring precise conditions to avoid side reactions (e.g., transesterification or incomplete acylation) .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

| Parameter | 6-Methyl-Trimethoxyphenyl Derivative | Methyl 4-Hydroxy Analogs | 6-(2,3-Dihydro-1,4-Benzodioxin) Analog (CS-0309467) |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₆S | C₁₁H₉NO₅S | C₂₃H₂₅N₃O₃ |

| Molecular Weight (g/mol) | 443.45 | 283.26 | 391.46 |

| Key Substituents | 6-CH₃, N-(3,4,5-Trimethoxyphenyl) | 4-OH, 3-COOCH₃ | 2-Methoxy, N-[3-(Dimethylaminomethyl)phenyl] |

| Solubility (Predicted) | Moderate (lipophilic trimethoxyphenyl) | High (polar hydroxyl group) | Low (bulky benzodioxin group) |

Pharmacological Implications

- Carboxamide vs. Ester : The carboxamide may improve metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.